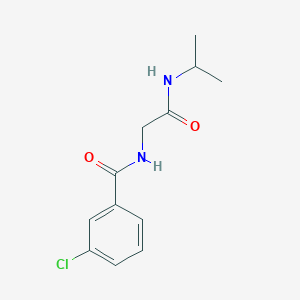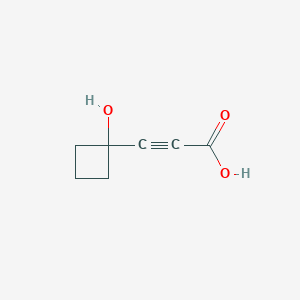
3-(1-Hydroxycyclobutyl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxycyclobutyl)propiolic acid is an organic compound characterized by the presence of a cyclobutyl ring with a hydroxyl group and a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclobutyl)propiolic acid typically involves the reaction of cyclobutyl derivatives with propiolic acid under specific conditions. One common method is the hydroxylation of cyclobutyl compounds followed by the introduction of the propiolic acid group through a series of chemical reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxycyclobutyl)propiolic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the propiolic acid moiety can produce cyclobutyl alkenes or alkanes.
Applications De Recherche Scientifique
3-(1-Hydroxycyclobutyl)propiolic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxycyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making the compound of interest for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxycyclohexyl)propiolic acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Propiolic acid: Lacks the cyclobutyl ring and hydroxyl group, making it less complex.
4-Hydroxy-4-methylpent-2-ynoic acid: Contains a different alkyl chain and hydroxyl group positioning.
Uniqueness
3-(1-Hydroxycyclobutyl)propiolic acid is unique due to its cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-(1-hydroxycyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1,3-4H2,(H,8,9) |
Clé InChI |
ALECWXADAFDQFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



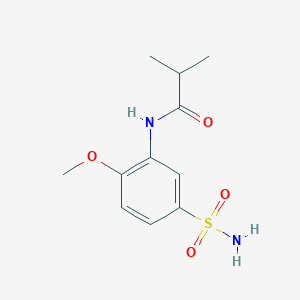
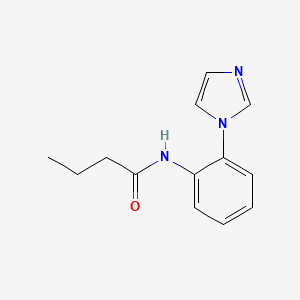



![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
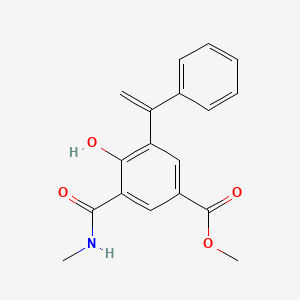
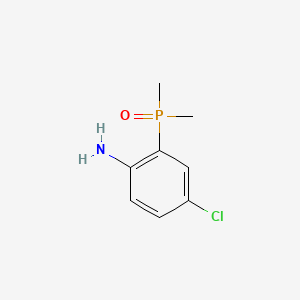
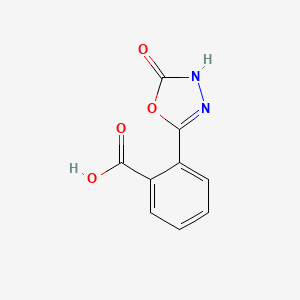

![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)

